Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate
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Overview
Description
Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a dinitropropan-2-yl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by esterification and cyclization reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of carboxylic acids or other substituted esters.
Scientific Research Applications
Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The pyrrole ring and benzoate ester contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1H-pyrrol-2-yl)propanoate
- Ilaprazole
- (1,3-Dithian-2-yl)trimethylsilane
Uniqueness
Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate is unique due to its combination of a pyrrole ring with dinitro and benzoate ester functionalities. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H15N3O6 |
---|---|
Molecular Weight |
333.30 g/mol |
IUPAC Name |
methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C15H15N3O6/c1-24-15(19)12-5-2-3-6-14(12)16-8-4-7-13(16)11(9-17(20)21)10-18(22)23/h2-8,11H,9-10H2,1H3 |
InChI Key |
RVFKQHVLCLFDRD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C=CC=C2C(C[N+](=O)[O-])C[N+](=O)[O-] |
Origin of Product |
United States |
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